molecular formula C12H11N3OS B12921774 7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 87450-81-5

7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B12921774
CAS No.: 87450-81-5
M. Wt: 245.30 g/mol
InChI Key: VYVVIJZHYLKXMB-UHFFFAOYSA-N
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Description

7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the thiazole family Thiazole derivatives are known for their wide range of biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the condensation of appropriate thiazole and triazine precursors. One common method includes the reaction of 2-aminothiazole with an appropriate aldehyde under acidic or basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or isopropyl alcohol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of topoisomerase I, leading to the stabilization of the enzyme-DNA complex and preventing DNA replication in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-phenyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific structural arrangement, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .

Properties

CAS No.

87450-81-5

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

7-methyl-3-phenyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C12H11N3OS/c1-8-7-15-11(16)10(13-14-12(15)17-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

VYVVIJZHYLKXMB-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=O)C(=NN=C2S1)C3=CC=CC=C3

Origin of Product

United States

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